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Executive Summary
GSK1360707 is a novel triple reuptake inhibitor (TRI) that simultaneously blocks the reuptake

of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This unique pharmacological

profile has generated interest in its potential as a broad-spectrum antidepressant. However, the

clinical development of GSK1360707 for major depressive disorder was discontinued for

strategic reasons, and as a result, there is a lack of head-to-head clinical trial data comparing it

with other established antidepressants.

This guide provides a comparative analysis of GSK1360707 with other major classes of

antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-

Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). The

comparison is based on available preclinical data for GSK1360707 and established

pharmacological and clinical profiles of the other antidepressant classes. Due to the absence of

direct comparative studies, this analysis is theoretical and aims to highlight the potential

mechanistic advantages and disadvantages of a triple reuptake inhibition approach.

Mechanism of Action: A Comparative Overview
Antidepressants primarily function by modulating the levels of monoamine neurotransmitters in

the synaptic cleft.[1] Different classes of antidepressants achieve this through distinct

mechanisms of action.
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Selective Serotonin Reuptake Inhibitors (SSRIs): As the name suggests, SSRIs selectively

block the serotonin transporter (SERT), leading to an increase in the synaptic concentration

of serotonin.

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): SNRIs block both the serotonin

transporter (SERT) and the norepinephrine transporter (NET), thereby increasing the

synaptic levels of both serotonin and norepinephrine.

Tricyclic Antidepressants (TCAs): TCAs are an older class of antidepressants that also block

SERT and NET. However, they are less selective and also interact with other receptors, such

as muscarinic, histaminergic, and alpha-adrenergic receptors, which contributes to their

broader side-effect profile.

Triple Reuptake Inhibitors (TRIs) (e.g., GSK1360707): TRIs block the reuptake of serotonin,

norepinephrine, and dopamine by inhibiting SERT, NET, and the dopamine transporter

(DAT), respectively. The rationale behind this approach is that by targeting all three key

monoamines involved in mood regulation, TRIs may offer a broader spectrum of efficacy and

potentially a faster onset of action.

The distinct mechanisms of these antidepressant classes are visualized in the signaling

pathway diagram below.
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Figure 1. Comparative Mechanism of Action of Antidepressant Classes.

In Vitro Pharmacological Profiles
The affinity of a drug for its target transporters and receptors is a key determinant of its

pharmacological effects. The following table summarizes the in vitro binding affinities (Ki, nM)

of GSK1360707 and representative antidepressants from other classes for the monoamine

transporters. A lower Ki value indicates a higher binding affinity.
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Drug Class Drug SERT Ki (nM) NET Ki (nM) DAT Ki (nM)

TRI GSK1360707 47.0 167.0
43% inhibition at

1 µM

SSRI Fluoxetine 0.9 120 1000

SSRI Sertraline 0.26 25 25

SNRI Venlafaxine 25 35 3000

SNRI Duloxetine 0.8 7.5 300

TCA Amitriptyline 4.3 18 3200

TCA Imipramine 1.1 27 8600

Data for representative antidepressants are compiled from various publicly available

pharmacological databases and literature.

Preclinical In Vivo and Behavioral Data: A
Comparative Perspective
While direct comparative in vivo studies for GSK1360707 are not available, data from other

triple reuptake inhibitors can provide insights into the expected preclinical profile.
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Parameter

Triple
Reuptake
Inhibitors
(General
Profile)

SSRIs SNRIs TCAs

In Vivo

Microdialysis

Increase in

extracellular

levels of 5-HT,

NE, and DA in

brain regions like

the prefrontal

cortex and

nucleus

accumbens.

Primarily

increases

extracellular 5-

HT.

Increases

extracellular 5-

HT and NE.

Increases

extracellular 5-

HT and NE.

Animal Models of

Depression (e.g.,

Forced Swim

Test, Tail

Suspension Test)

Generally show

antidepressant-

like effects

(reduced

immobility).

Show

antidepressant-

like effects.

Show

antidepressant-

like effects.

Show

antidepressant-

like effects.

Locomotor

Activity

Variable effects,

with some TRIs

showing potential

for increased

locomotor activity

at higher doses

due to DAT

inhibition.

Generally do not

increase

locomotor

activity.

Can sometimes

increase

locomotor

activity.

Can have

sedative effects.

Experimental Protocols
The data presented in this guide are derived from standard preclinical pharmacological assays.

Below are detailed methodologies for the key experiments cited.

In Vitro Receptor and Transporter Binding Assays
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Objective: To determine the binding affinity (Ki) of a compound for specific receptors and

transporters.

Methodology:

Preparation of Cell Membranes: Cell lines stably expressing the human serotonin

transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT) are

cultured and harvested. The cell membranes are isolated through a series of centrifugation

and homogenization steps.

Radioligand Binding Assay: The cell membranes are incubated with a specific radioligand

(e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and

varying concentrations of the test compound (e.g., GSK1360707).

Separation and Counting: After incubation, the bound and free radioligand are separated

by rapid filtration. The amount of radioactivity bound to the membranes is quantified using

a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated

using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration

of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis
Objective: To measure the extracellular concentrations of neurotransmitters in specific brain

regions of freely moving animals.

Methodology:

Surgical Implantation: A microdialysis probe is surgically implanted into the target brain

region (e.g., prefrontal cortex) of a rodent under anesthesia.

Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal

fluid (aCSF) at a constant, slow flow rate.
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Sample Collection: Neurotransmitters from the extracellular space diffuse across the

semipermeable membrane of the probe and into the aCSF. The resulting dialysate is

collected at regular intervals.

Neurotransmitter Analysis: The concentration of monoamines (5-HT, NE, DA) and their

metabolites in the dialysate samples is quantified using high-performance liquid

chromatography with electrochemical detection (HPLC-ED).

Drug Administration: The test compound is administered systemically (e.g., via

intraperitoneal injection or oral gavage), and changes in neurotransmitter levels from

baseline are monitored over time.

Forced Swim Test (FST)
Objective: To assess antidepressant-like activity in rodents.

Methodology:

Apparatus: A transparent cylindrical container is filled with water to a depth where the

animal cannot touch the bottom or escape.

Procedure: The animal (typically a mouse or rat) is placed in the water for a set period

(e.g., 6 minutes).

Behavioral Scoring: The duration of immobility (floating without struggling) during the last

few minutes of the test is recorded.

Drug Treatment: The test compound is administered prior to the test. A decrease in the

duration of immobility is indicative of an antidepressant-like effect.

Hypothetical Experimental Workflow for
Comparative Analysis
Given the absence of direct head-to-head studies, a hypothetical preclinical workflow for

comparing a novel TRI like GSK1360707 with established antidepressants is presented below.
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Figure 2. Hypothetical Preclinical Workflow for Antidepressant Comparison.

Discussion and Future Directions
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The primary theoretical advantage of a triple reuptake inhibitor like GSK1360707 lies in its

potential for broader efficacy by targeting all three monoamine systems. The addition of

dopamine reuptake inhibition could theoretically address symptoms of anhedonia and

amotivation that may be less responsive to SSRIs and SNRIs. However, this broader

mechanism also carries the potential for a different side-effect profile, including the possibility of

psychostimulant-like effects and abuse liability, although preclinical studies with other TRIs

have often shown a separation between antidepressant-like doses and those causing

significant locomotor activation.

Without head-to-head clinical trials, the comparative efficacy and tolerability of GSK1360707
remain speculative. Future research in the field of triple reuptake inhibitors will need to carefully

characterize the optimal balance of SERT, NET, and DAT inhibition to maximize therapeutic

benefit while minimizing adverse effects. Furthermore, head-to-head preclinical studies

employing the workflows outlined above will be crucial for identifying the most promising

candidates for clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and

is not a substitute for professional medical advice, diagnosis, or treatment. The development of

GSK1360707 has been discontinued, and it is not an approved medication.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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